N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a dichlorobenzyl group and a methylpropanamide moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Result of Action
Some thiazole derivatives have been found to exhibit anti-tumor proliferation activity against certain cancer cell lines . More research is needed to determine if this specific compound has similar effects.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include this compound, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminothiazole under suitable conditions to form the intermediate N-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
Uniqueness
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to the specific substitution pattern on the benzyl group and the presence of the methylpropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-10(20-14)5-9-3-4-11(15)12(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOQCKGOBWWEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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